molecular formula C20H30N6O3 B2481908 8-isobutyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 929967-84-0

8-isobutyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2481908
CAS RN: 929967-84-0
M. Wt: 402.499
InChI Key: VZYRHMORUBSVOY-UHFFFAOYSA-N
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Description

8-isobutyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H30N6O3 and its molecular weight is 402.499. The purity is usually 95%.
BenchChem offers high-quality 8-isobutyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-isobutyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Affinity and Enzyme Activity

A series of derivatives related to the imidazo[2,1-f]purine scaffold have been synthesized and evaluated for their biological activity, particularly focusing on receptor affinity for serotonin (5-HT1A, 5-HT6, 5-HT7) and dopamine D2 receptors, as well as inhibitory potencies for phosphodiesterases (PDE4B1 and PDE10A). This research has facilitated the understanding of structure-activity relationships, determining structural features crucial for receptor and enzyme activity. Such compounds, including compound 5, have been considered promising for further modifications and detailed mechanistic studies, aiming to obtain hybrid ligands with potential therapeutic applications (Zagórska et al., 2016).

Potential Antidepressant Agents

Another study synthesized derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione to evaluate their serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological in vivo studies identified certain compounds as potential antidepressants, with molecular modeling revealing significant leads for antidepressant and/or anxiolytic application. This highlights the potential of imidazo[2,1-f]purine derivatives in developing new therapeutic agents (Zagórska et al., 2016).

Antitumor Activity and Molecular Modeling

Research on mono and bisintercalators based on a similar structural framework demonstrated growth inhibitory properties in several human cell lines, with molecular modeling techniques employed to rationalize the moderate activity observed. This line of inquiry underscores the utility of these compounds in cancer research, providing a basis for the development of new anticancer drugs (Braña et al., 2002).

Antiproliferative Activity

A study on 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones designed and synthesized novel compounds with evaluated cytotoxicity against human cancer cell lines. Among these, a particular compound showed significant antiproliferative activity, illustrating the potential of such derivatives in anticancer strategies (Liu et al., 2018).

properties

IUPAC Name

4,7,8-trimethyl-6-(2-methylpropyl)-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6O3/c1-13(2)12-25-14(3)15(4)26-16-17(21-19(25)26)22(5)20(28)24(18(16)27)7-6-23-8-10-29-11-9-23/h13H,6-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYRHMORUBSVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CCN4CCOCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7,8-Trimethyl-6-(2-methylpropyl)-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione

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